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Compound of Interest |

Compound Name: 2-Propanol-2-13C
CAS No.: 21388-65-8
Cat. No.: B3325485
- 7

The production of 2-Propanol-2-13C (Isopropanol-2-13C) is a critical workflow in the
generation of stable isotope-labeled standards for metabolic flux analysis and NMR solvent
engineering. Unlike generic solvent production, the synthesis of isotopologues requires high-
fidelity atom economy to minimize the loss of the expensive

C label.

The Core Challenge: The primary challenge is ensuring the

C label remains exclusively at the C2 (methine) position without scrambling or dilution. While
Grignard additions to labeled esters are possible, they often suffer from over-addition side
reactions (yielding tertiary alcohols).

The Superior Route: Carbonyl Reduction The most robust, self-validating protocol involves the
hydride reduction of Acetone-2-13C. This pathway is preferred for three reasons:

e Atom Economy: The carbon skeleton is already established; no new C-C bonds are formed,
eliminating the risk of regio-isomeric byproducts.

» Stereo-electronic Control: The reduction of the ketone is chemically clean, with Sodium
Borohydride (

) providing a mild, selective hydride transfer.
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« Scalability: The reaction is easily scalable from milligram to multi-gram quantities with

minimal modification.

Retrosynthetic Analysis (DOT Visualization)

Target: 2-Propanol-2-13C
(CH3)2-13CH-OH

Reduction .
NaBH4/EtOH)

Precursor: Acetone-2-13C

(CH3)2-13C=0

iLi—Salt Alkylation
: (MeLi)

Source: Acetic Acid-1-13C Reagent: NaBH4
(CH3-13COOH) (Hydride Source)

Figure 1: Retrosynthetic pathway prioritizing the conservation of the C2-label.

Click to download full resolution via product page
Part 2: Technical Specifications & Materials
Before initiating synthesis, verify the isotopic purity of the precursor. A minimum of 99 atom %

C is required to prevent signal broadening in downstream NMR applications.

Table 1: Reactant Stoichiometry and Properties

© 2026 BenchChem. All rights reserved. 2/7 Tech Support


https://www.benchchem.com/product/b3325485?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3325485?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Molecular ] ] Boiling
Component Role . Equivalents Density .
Weight Point
Acetone-2- Limiting
59.08 g/mol 1.0 0.791 g/mL 56 °C
13C Reagent
Sodium Reducing _
) 37.83 g/mol 0.5-0.75* Solid N/A
Borohydride Agent
Ethanol
Solvent 46.07 g/mol Solvent Vol. 0.789 g/mL 78 °C
(Abs.)
NaOH (1M) Stabilizer 40.00 g/mol Catalytic 1.0 g/mL 100 °C

*Note: Theoretically, 1 mole of

can reduce 4 moles of ketone. In practice, a slight excess (0.5 to 0.75 equiv relative to ketone)
ensures complete conversion without requiring difficult workups.

Part 3: Detailed Production Protocol

This protocol describes the synthesis of 5.0 g of 2-Propanol-2-13C. It is designed as a self-
validating system: the disappearance of the ketone carbonyl signal in IR or TLC serves as a
checkpoint before the quench step.

Phase 1: Reaction Setup

o Apparatus Preparation: Flame-dry a 100 mL two-neck round-bottom flask (RBF) equipped
with a magnetic stir bar, a reflux condenser, and a pressure-equalizing addition funnel. Flush
the system with dry Nitrogen (

).

e Solvent System: Dissolve Acetone-2-13C (5.0 g, ~84.6 mmol) in 30 mL of absolute ethanol.
Cool the solution to 0°C using an ice-water bath.

o Why: Cooling prevents the rapid, exothermic decomposition of borohydride and minimizes
solvent evaporation.
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Phase 2: Hydride Addition

o Reagent Preparation: Prepare a solution/suspension of Sodium Borohydride (

, 1.6 g, ~42.3 mmol) in 15 mL of ethanol. Add 1-2 drops of 1M NaOH to stabilize the
borohydride solution.

e Controlled Addition: Add the

solution dropwise to the Acetone-2-13C solution over 20 minutes.

o Critical Control Point: Monitor the temperature; do not allow it to exceed 10°C. Rapid
addition can cause vigorous hydrogen evolution and loss of labeled acetone vapors.

» Reaction Maintenance: Once addition is complete, remove the ice bath and allow the mixture
to warm to room temperature (25°C). Stir for 2 hours.

Phase 3: Validation & Quench

 In-Process Check (IPC): Remove a 10

L aliquot. Perform a quick TLC (Silica, 20% EtOAc/Hexane) or FTIR.

o Success Criteria: Complete disappearance of the carbonyl stretch at ~1715 cm~1. If peak
persists, add 10% more

and stir for 30 mins.

e Quenching: Cool the mixture back to 0°C. Slowly add 10 mL of distilled water to destroy
excess hydride.

o Observation: Bubbling (
gas) indicates active quenching. Stir until bubbling ceases.

 Acidification: Carefully add 1M HCI dropwise until the pH reaches ~6-7. This breaks down
the borate complexes formed during reduction.

Phase 4: Isolation & Purification

© 2026 BenchChem. All rights reserved. 417 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3325485?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Salting Out: Saturate the aqueous solution with solid NaCl. This leverages the "salting-out"
effect to force the organic alcohol out of the aqueous phase.

o Extraction: Extract with Diethyl Ether (

mL). Combine organic layers.

» Drying: Dry the organic phase over anhydrous Magnesium Sulfate (

) for 15 minutes. Filter into a clean distillation flask.

» Fractional Distillation: Perform a fractional distillation.
o Fraction 1: Ether (34.6 °C).
o Fraction 2: Ethanol traces (78 °C).
o Target Fraction:2-Propanol-2-13C (Collect between 81-83 °C).[1]

Part 4: Process Visualization

The following diagram illustrates the reaction mechanism and the critical workflow steps.

S + NaBH4 2 Hours

Acetone-2-13C Dropwise
(0°C, N2 Atm)

Extraction &
Drying

Destroy Excess

Hydride Transfer: Hydride

Nucleophilic Attack
on 13C=0

Intermediate:
Alkoxy Borate
Complex

Hydrolysis:
Water/HCI Addn
(PH7)

Distillation:
Collect at 82°C

Figure 2: Experimental workflow for the reduction of Acetone-2-13C.

Click to download full resolution via product page

Part 5: Quality Control & Characterization

The final product must be validated for both chemical purity and isotopic enrichment.

C-NMR Spectroscopy:
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o Expectation: A dominant, enhanced singlet (or split signal if proton-coupled) at ~63.5 ppm
(depending on solvent, typically

)-

e Absence: No signal should be observed at ~206 ppm (unreacted ketone).

H-NMR Spectroscopy:

Methine Proton: A distinct multiplet at ~4.0 ppm. Due to the

C label, this proton will exhibit a large

coupling constant (typically ~140-150 Hz), appearing as a widely split doublet of septets.

Methyl Protons: Doublet at ~1.2 ppm.
3. Mass Spectrometry (GC-MS):

Parent lon: Look for

at m/z 61 (vs. 60 for unlabeled isopropanol).

Fragmentation: Analysis of the fragmentation pattern confirms the position of the label.

References

» National Center for Biotechnology Information. (2023). PubChem Compound Summary for
CID 24872202, 2-Propanol-2-13C. PubChem.[1] Retrieved October 26, 2023, from [Link]

e Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman
Scientific & Technical. (Standard reference for Borohydride reduction protocols).

o Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford
University Press. (Mechanistic grounding for nucleophilic addition to carbonyls).

© 2026 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b3325485?utm_src=pdf-body
https://www.sigmaaldrich.com/JP/ja/product/aldrich/486744
https://pubchem.ncbi.nlm.nih.gov/compound/24872202
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3325485?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. 2-Propanol-2-13C 13C 99atom 21388-65-8 [sigmaaldrich.com]
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13c]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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